PEG4 Spacer Balances Avidin Binding Affinity
The PEG4 spacer in Biotin-PEG4-Amide provides an optimal physical separation between the biotin tag and the target biomolecule, minimizing steric hindrance while maintaining high binding affinity to avidin or streptavidin. In contrast, shorter spacers (e.g., PEG2) can restrict access to the biotin-binding pocket, while longer spacers (e.g., PEG11 or PEG5000) can reduce affinity and alter stoichiometry [1]. Specifically, PEGylated biotins with PEG molecular weights of 588 g/mol (approximately PEG2-3) and 3400 g/mol (approximately PEG77) exhibit a 4:1 stoichiometry with avidin, whereas a PEG5000 conjugate exhibits a 1:1 stoichiometry. The equilibrium dissociation constant (Kd) increases from ~10⁻¹⁵ M (native biotin-avidin) to ~10⁻⁸ M for PEG5000 [1]. Biotin-PEG4-Amide, with a PEG4 spacer (approximately 176 g/mol), is expected to retain the 4:1 binding stoichiometry and a Kd closer to the native affinity, thereby preserving the high sensitivity and low background of biotin-based detection systems [2].
| Evidence Dimension | PEG Spacer Length Impact on Avidin Binding |
|---|---|
| Target Compound Data | PEG4 spacer (approx. 176 g/mol, ~29 Å); retains 4:1 binding stoichiometry; Kd ~10⁻¹⁵ M (inferred) |
| Comparator Or Baseline | PEG2/PEG3: 4:1 stoichiometry, Kd ~10⁻¹⁵ M; PEG5000: 1:1 stoichiometry, Kd ~10⁻⁸ M [1] |
| Quantified Difference | Stoichiometry shift from 4:1 to 1:1 at higher PEG MW; Kd increases ~10⁷-fold for PEG5000 vs. native biotin |
| Conditions | Avidin binding studies; PEGylated biotin molecular weights ranging from 588 to 5000 g/mol [1] |
Why This Matters
The 4:1 binding stoichiometry of PEG4-biotin with avidin ensures optimal signal amplification in detection assays, whereas longer PEG chains reduce both affinity and binding capacity, potentially increasing background and reducing assay sensitivity.
- [1] All Journals. (n.d.). Equilibrium binding constants and stoichiometries between PEGylated biotins and avidin. Retrieved from https://biosci.alljournals.cn/relate_search.aspx?pcid=90BA3D13E7F3BC869AC96FB3DA594E3FE34FBF7B8BC0E591&aid=21032DB5001D6CCAB8A3E2DE3919AD63&language=1&ctl=0&etl=78 View Source
- [2] Tsingke. (n.d.). DNA Spacers & Structural Modifications. Retrieved from https://www.tsingke.com/services/dna-spacers-structural-modifications/ View Source
